![molecular formula C17H13N3O2S2 B6586433 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide CAS No. 1219914-88-1](/img/structure/B6586433.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide (also known as BTDF) is a novel and promising compound that has been studied for its potential applications in a variety of scientific fields. BTDF is a heterocyclic compound, which is composed of nitrogen, sulfur, and carbon atoms, and is known to possess a variety of unique physical and chemical properties. BTDF has been studied in the fields of organic chemistry, biochemistry, and pharmacology, and has been found to have a range of potential applications in these fields.
Scientific Research Applications
Optical Materials
Compounds such as N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides have been studied as potential optical materials .
Ligands for Metal Extraction
Some patents and articles have reported the potential use of these compounds as ligands for metal extraction .
Fibroblast Growth Factor Antagonists
These compounds have been studied for their potential use as fibroblast growth factor antagonists .
Autotaxin Inhibitors
Another potential application is their use as autotaxin inhibitors .
Inhibitors of Wnt Antagonist DKK
These compounds have also been studied for their potential use as inhibitors of Wnt antagonist DKK .
Cytosolic Phospholipase A2α Inhibitors
Another potential application is their use as inhibitors of cytosolic phospholipase A2α .
Anti-tubercular Compounds
Benzothiazole based compounds, such as the one , have been synthesized and studied for their in vitro and in vivo anti-tubercular activity .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis , suggesting that the bacterial species could be a potential target .
Mode of Action
The interaction of these compounds with their targets results in changes that inhibit the growth or function of the target organism or cell .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of the growth ofMycobacterium tuberculosis . This suggests that the compound may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Pharmacokinetics
Pharmacokinetics, which describes the movement of a drug into, through, and out of the body, involves the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
Benzothiazole derivatives have been found to exhibit inhibitory effects againstMycobacterium tuberculosis . This suggests that the compound may lead to the inhibition of the growth or function of this bacterium at the molecular and cellular levels.
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-9-7-11(10(2)22-9)15(21)20-17-19-13(8-23-17)16-18-12-5-3-4-6-14(12)24-16/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECFLUVWHMBHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
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